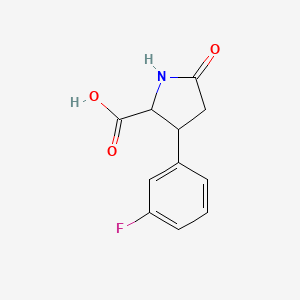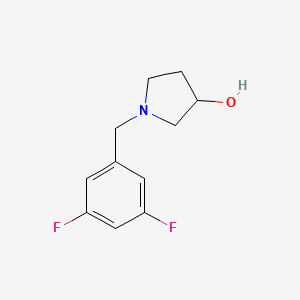
Ácido 3-(5-ciclopropil-1H-pirazol-4-il)propanoico
Descripción general
Descripción
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los pirazoles tienen una amplia gama de aplicaciones en la química medicinal . A menudo se utilizan como andamiajes en la síntesis de productos químicos bioactivos . La porción de pirazol tiene muchas funciones farmacológicas, y se han discutido diferentes técnicas de síntesis .
Descubrimiento de Fármacos
El núcleo de pirazol se sintetiza con diversas estrategias como el enfoque multicomponente, las cicloadiciones dipolares, la ciclocondensación de hidracina con sistemas carbonílicos, utilizando sistemas heterocíclicos y el enfoque multicomponente . Estas técnicas se utilizan a menudo en el descubrimiento de fármacos para crear nuevos compuestos con posibles efectos terapéuticos .
Agroquímica
En el campo de la agroquímica, los pirazoles se utilizan debido a su amplia gama de actividades biológicas . Se pueden usar en el desarrollo de nuevos pesticidas y otros productos químicos agrícolas .
Química de Coordinación
Los pirazoles también se utilizan en química de coordinación . Pueden actuar como ligandos, uniéndose a iones metálicos para formar compuestos de coordinación .
Química Organometálica
En química organometálica, los pirazoles se pueden utilizar para sintetizar nuevos compuestos organometálicos . Estos compuestos tienen aplicaciones en varios campos, incluida la catálisis y la ciencia de los materiales .
Síntesis Verde
Los pirazoles también están involucrados en procesos de síntesis verde . Estos procesos tienen como objetivo reducir el impacto ambiental de la síntesis química minimizando el uso de sustancias peligrosas y reduciendo los residuos .
Síntesis Asistida por Microondas
La síntesis asistida por microondas es otra área donde se utilizan los pirazoles . Esta técnica puede aumentar la velocidad y la eficiencia de las reacciones químicas, lo que la convierte en una herramienta valiosa en diversas áreas de investigación .
Síntesis de Heterociclos
Los pirazoles se utilizan en la síntesis de heterociclos . Los compuestos heterocíclicos tienen una amplia gama de aplicaciones, incluida la elaboración de productos farmacéuticos, colorantes y materiales funcionales .
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact strongly with their targets . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also be involved in various biochemical pathways.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that similar processes may be involved in the pharmacokinetics of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may also have various effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the storage conditions recommended for similar compounds suggest that environmental factors such as temperature may affect their stability .
Análisis Bioquímico
Biochemical Properties
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially influencing cellular redox balance .
Cellular Effects
The effects of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to disrupt endocytosis, cell cycle progression, and cellular respiration in yeast cells . This compound can cause an increase in the uptake of certain dyes, indicating enhanced endocytosis. Furthermore, it can induce cell cycle arrest at the G1 phase and disrupt mitochondrial function, leading to impaired cellular respiration . These effects suggest that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter breakdown . Additionally, 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid may influence gene expression by modulating transcription factors or signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to oxidative environments may lead to its breakdown, affecting its efficacy. Long-term studies in vitro and in vivo have indicated that 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid can have sustained effects on cellular function, particularly in modulating oxidative stress responses .
Dosage Effects in Animal Models
The effects of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes . For instance, high doses of this compound can cause significant inhibition of acetylcholinesterase, leading to impaired neurotransmission and potential neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical modulation without causing toxicity.
Metabolic Pathways
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing metabolic flux and metabolite levels . The compound’s role in oxidative stress responses suggests its involvement in pathways that regulate cellular redox balance. Additionally, its interaction with metabolic enzymes highlights its potential to modulate various biochemical processes .
Transport and Distribution
The transport and distribution of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid in these compartments suggests its involvement in regulating mitochondrial function and protein synthesis .
Propiedades
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)4-3-7-5-10-11-9(7)6-1-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPMLCGNBOKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Pyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472361.png)




